molecular formula C8H20Cl2N2O B15303036 (2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride

(2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride

Cat. No.: B15303036
M. Wt: 231.16 g/mol
InChI Key: NIICAQSXHPTXBC-JZGIKJSDSA-N
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Description

(2S)-1-(2-Methoxyethyl)-2-methylpiperazine dihydrochloride is a chiral piperazine derivative characterized by a 2-methyl group on the piperazine ring and a 2-methoxyethyl substituent at the 1-position. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C8H20Cl2N2O

Molecular Weight

231.16 g/mol

IUPAC Name

(2S)-1-(2-methoxyethyl)-2-methylpiperazine;dihydrochloride

InChI

InChI=1S/C8H18N2O.2ClH/c1-8-7-9-3-4-10(8)5-6-11-2;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m0../s1

InChI Key

NIICAQSXHPTXBC-JZGIKJSDSA-N

Isomeric SMILES

C[C@H]1CNCCN1CCOC.Cl.Cl

Canonical SMILES

CC1CNCCN1CCOC.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride typically involves the reaction of 2-methoxyethylamine with 2-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of (2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride may involve large-scale batch reactors where the reactants are combined and the reaction is monitored continuously. The product is then purified through crystallization or distillation to obtain the dihydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

(2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which (2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of (2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride with related piperazine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
(2S)-1-(2-Methoxyethyl)-2-methylpiperazine dihydrochloride C₈H₂₁Cl₂N₂O 239.15* 2-methyl, 1-(2-methoxyethyl) Enhanced solubility due to methoxy group; chiral center at C2
(2S)-2-Methylpiperazine dihydrochloride C₅H₁₄Cl₂N₂ 173.08 2-methyl Simpler structure; lower molecular weight
H-7 dihydrochloride C₁₄H₁₈Cl₂N₄O₂S 364.29 2-methyl, 1-(5-isoquinolinesulphonyl) Protein kinase inhibitor; bulky substituent reduces membrane permeability
1-(2-Methoxyphenyl)piperazine dihydrochloride C₁₁H₁₆Cl₂N₂O 265.18 1-(2-methoxyphenyl) Aromatic group increases lipophilicity; potential CNS activity
[(2S)-4-Benzylpiperazin-2-yl]methanol dihydrochloride C₁₂H₂₀Cl₂N₂O 295.21 4-benzyl, 2-hydroxymethyl Polar hydroxymethyl group enhances hydrogen bonding

*Calculated based on molecular formula (C₈H₁₉N₂O · 2HCl).

Key Observations:
  • Solubility : The methoxy group in the target compound improves water solubility relative to analogs with aromatic substituents (e.g., 1-(2-methoxyphenyl)piperazine) .
  • Chirality: The (2S) configuration in the target compound and [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride may confer stereoselective binding properties .

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